molecular formula C24H22N4OS B11974028 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide

2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide

Cat. No.: B11974028
M. Wt: 414.5 g/mol
InChI Key: QLZLFEUEEXQXIZ-MFKUBSTISA-N
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Description

2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with hydrazine hydrate.

    Schiff Base Formation: Finally, the compound is formed by the condensation of the hydrazide with 2-methylbenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thioether moieties.

    Reduction: Reduction reactions can occur at the Schiff base or hydrazide functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions may be possible at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.

    Thioether Compounds: Compounds containing sulfur linkages, known for their diverse biological activities.

    Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.

Uniqueness

What sets 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4OS/c1-18-9-5-6-12-20(18)15-25-27-23(29)17-30-24-26-21-13-7-8-14-22(21)28(24)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+

InChI Key

QLZLFEUEEXQXIZ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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